molecular formula C11H12FNO B7975861 4-(4-Fluoro-2-methyl-phenoxy)butanenitrile

4-(4-Fluoro-2-methyl-phenoxy)butanenitrile

Cat. No.: B7975861
M. Wt: 193.22 g/mol
InChI Key: UEZZBIHKAVIURO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methyl-phenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 4-fluoro-2-methylphenoxy group. This structure combines the electron-withdrawing properties of the fluorine atom and the steric influence of the methyl group on the aromatic ring, which may modulate its reactivity and biological interactions.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-9-8-10(12)4-5-11(9)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZZBIHKAVIURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methyl-phenoxy)butanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methyl-phenoxy)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives or other substituted phenoxy compounds.

Scientific Research Applications

4-(4-Fluoro-2-methyl-phenoxy)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methyl-phenoxy)butanenitrile involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can engage in various binding interactions, influencing biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related butanenitrile derivatives, highlighting key differences in substituents, synthesis routes, and properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Findings Reference
4-(4-Fluoro-2-methyl-phenoxy)butanenitrile 4-Fluoro-2-methylphenoxy group Not specified Discontinued; potential intermediate in specialty synthesis
4-(Methylthio)butanenitrile Methylthio (-SCH₃) group Not specified Involved in glucosinolate pathways in B. oleracea; not detected in enzymatic assays
4-((3-Chlorophenyl)sulfonyl)butanenitrile 3-Chlorophenylsulfonyl group 244.0192 Synthesized via Cu-catalyzed sulfonylation; white solid with defined NMR data
4-(4-Iodophenyl)butanenitrile (4d) 4-Iodophenyl group 270.9858 Synthesized via Ni-catalyzed Negishi coupling; white solid, m.p. 80.5–82.2 °C
4-(4-Amino-2-fluorophenyl)butanenitrile (71) 4-Amino-2-fluorophenyl group Not specified Produced via nitro reduction; polar amine with potential pharmacological relevance
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile 3-Fluoro-4-hydroxyphenoxy group Not specified Herbicide intermediate; crystallographic data available
4-(dimethylamino)-2-(phenylsulfonyl)butanenitrile Dimethylamino and phenylsulfonyl groups 252.337 Specialized synthesis route; sulfonyl group enhances electrophilicity

Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and sulfonyl groups (e.g., in 4d and 3j ) increase electrophilicity of the nitrile group, enhancing reactivity in nucleophilic additions.
  • Fluorinated analogs like 4n (4-(2-fluoro-biphenyl derivative)) may exhibit enhanced bioactivity due to fluorine’s metabolic stability.

Physical Properties

  • Melting Points : Aryl-substituted derivatives (e.g., 4d ) exhibit higher melting points (80–82 °C) compared to aliphatic analogs.
  • Solubility: Polar groups like amino (in 71 ) or hydroxy (in ) improve aqueous solubility, whereas halogenated or sulfonylated derivatives are more lipophilic.

Biological Activity

4-(4-Fluoro-2-methyl-phenoxy)butanenitrile is an organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including a fluoro-substituted phenoxy group and a butanenitrile chain, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO, characterized by:

  • Fluoro group : Enhances lipophilicity and stability.
  • Nitrile group : Contributes to biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances binding affinity, potentially modulating the activity of these targets. Further studies are necessary to elucidate the exact pathways involved in its mechanism of action.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities. Below is a summary of the biological activities associated with this compound:

Biological Activity Description
AntimicrobialPotential activity against bacteria and fungi.
HerbicidalPossible use as an herbicide due to its interaction with plant growth regulators.
CytotoxicityInvestigated for effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various phenoxy compounds, revealing that this compound exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Herbicidal Properties : Research conducted on herbicidal efficacy showed that the compound effectively inhibited the growth of common weeds, suggesting its potential as a selective herbicide .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound induced apoptosis in certain cancer cell lines, indicating its possible role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-(4-Chloro-2-methyl-phenoxy)butanenitrileChlorine substituent; lower lipophilicityModerate antimicrobial properties
4-(4-Bromo-2-methyl-phenoxy)butanenitrileBromine substituent; higher molecular weightReduced herbicidal efficacy
4-(4-Methyl-2-methyl-phenoxy)butanenitrileMethyl substituent; increased steric hindranceLimited cytotoxicity

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